3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Systematic Nomenclature and Structural Identification

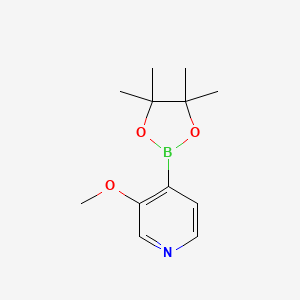

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of functional groups on the pyridine ring system. The compound is officially designated with Chemical Abstracts Service number 1243312-43-7 and bears the molecular formula C₁₂H₁₈BNO₃, corresponding to a molecular weight of 235.09 grams per mole. The structural framework consists of a pyridine ring with a methoxy group (-OCH₃) positioned at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 4-position of the heterocyclic ring.

The alternative nomenclature "3-methoxy-4-pyridineboronic acid pinacol ester" emphasizes the compound's identity as a protected boronic acid derivative, where the pinacol ester serves as a protecting group for the underlying boronic acid functionality. This naming convention highlights the relationship to the parent 3-methoxy-4-pyridineboronic acid while indicating the specific protection strategy employed. The dioxaborolane ring system, formed by the reaction of boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), creates a five-membered cyclic structure that significantly enhances the stability and handling properties of the organoboron reagent.

The structural identification of this compound involves recognition of its key functional components: the pyridine nitrogen heterocycle providing basic character, the methoxy substituent contributing electron-donating properties, and the pinacol boronic ester serving as a masked electrophilic boron center. The specific substitution pattern creates a unique electronic environment that influences both the compound's stability and its reactivity in various chemical transformations.

Historical Context in Boronic Acid Ester Development

The development of boronic acid esters represents a pivotal advancement in organoboron chemistry, tracing its origins to the foundational work of Edward Frankland in 1860, who first prepared and isolated a boronic acid by treating diethylzinc with triethylborate. This seminal discovery established the conceptual framework for understanding trivalent boron-containing organic compounds, characterized by their electron-deficient nature and consequent Lewis acidity. The evolution from these early boranes to stable boronic acid derivatives marked a crucial transition in synthetic methodology, ultimately leading to the development of boronic esters as practical synthetic intermediates.

The emergence of pinacol boronic esters as protected forms of boronic acids addressed fundamental challenges associated with the stability and handling of organoboron compounds. Boronic acids, while synthetically valuable, suffer from inherent instability toward atmospheric oxidation and difficulties in purification and storage. The development of cyclic boronic esters, particularly five-membered dioxaborolanes formed with pinacol, provided a solution to these limitations by creating substantially more stable derivatives that retain the essential reactivity of the parent boronic acid.

The specific utility of pyridinyl boronic esters emerged from the recognition that nitrogen-containing heterocycles represent ubiquitous structural motifs in pharmaceutical and agrochemical compounds. The ability to prepare and manipulate pyridine-containing boronic esters opened new avenues for the synthesis of complex nitrogen heterocyclic compounds through cross-coupling methodology. The development of transition metal-free synthesis methods for alkyl pinacol boronates, as documented in recent literature, has further expanded the scope and accessibility of these valuable synthetic intermediates.

Historical investigations into the properties of pyridyl boronic acids revealed unique characteristics arising from the amphoteric nature of the pyridine ring system. Research demonstrated that pyridyl boronic acids can exist in equilibrium between neutral boronic acid forms and zwitterionic boronate species, particularly in aqueous media, creating complex pH-dependent behavior that influences their reactivity and stability profiles. These fundamental studies provided the theoretical foundation for understanding the behavior of pyridinyl boronic esters under various synthetic conditions.

Positional Isomerism in Pyridinylboronate Derivatives

The investigation of positional isomerism in pyridinylboronate derivatives reveals significant variations in chemical and physical properties depending upon the specific substitution pattern of the pyridine ring system. The available literature documents multiple regioisomers of methoxy-substituted pyridinyl boronic acid pinacol esters, each exhibiting distinct characteristics that influence their synthetic utility and reactivity profiles.

Comprehensive examination of the chemical database reveals several key positional isomers within the methoxypyridinyl boronic ester family. The 2-methoxy-4-pyridinyl variant, bearing Chemical Abstracts Service number 408502-23-8, represents a constitutional isomer where the methoxy group occupies the 2-position while the boronic ester resides at the 4-position. This isomeric arrangement creates a different electronic environment compared to the 3-methoxy-4-substituted derivative, potentially influencing both the basicity of the pyridine nitrogen and the reactivity of the boronic ester functionality.

Another significant positional isomer is the 2-methoxy-5-pyridinyl boronic acid pinacol ester, identified by Chemical Abstracts Service number 445264-61-9, which features the boronic ester at the 5-position relative to the pyridine nitrogen. This compound exhibits distinct physical properties, including a melting point range of 47-51°C and a boiling point of 102°C at 0.08 millimeters of mercury pressure, demonstrating how positional changes affect fundamental physical characteristics.

| Isomer | Chemical Abstracts Service Number | Substitution Pattern | Key Properties |

|---|---|---|---|

| 3-Methoxy-4-boronic ester | 1243312-43-7 | 3-methoxy, 4-boronic ester | Molecular weight 235.09 g/mol |

| 2-Methoxy-4-boronic ester | 408502-23-8 | 2-methoxy, 4-boronic ester | Distinct electronic properties |

| 2-Methoxy-5-boronic ester | 445264-61-9 | 2-methoxy, 5-boronic ester | Melting point 47-51°C |

| 2-Methoxy-4-methyl-5-boronic ester | 1093951-66-6 | 2-methoxy, 4-methyl, 5-boronic ester | Molecular weight 249.11 g/mol |

The influence of positional isomerism extends to the electronic properties of these compounds, particularly affecting the electron density distribution within the pyridine ring system. The positioning of electron-donating methoxy groups relative to the electron-withdrawing boronic ester functionality creates varying degrees of electronic polarization, which in turn influences the compound's behavior in nucleophilic and electrophilic reactions. Research into structure-reactivity relationships in boronic acid-diol complexation has demonstrated that the electronic nature of substituents significantly affects both the acidity constant and binding affinity of boronic acid derivatives.

Studies of pyridyl boronic acid systems have revealed that positional variations can dramatically affect the equilibrium between different ionic forms, particularly the formation of zwitterionic species in aqueous media. The 2-pyridyl, 3-pyridyl, and 4-pyridyl boronic acids each exhibit distinct behavior in terms of zwitterion formation and stability, with implications for their respective ester derivatives. These fundamental differences in electronic structure and reactivity underscore the importance of precise positional control in the design and application of pyridinyl boronic ester reagents.

Properties

IUPAC Name |

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14-8-10(9)15-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRJDJZOIOTKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678217 | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243312-43-7 | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1243312-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The predominant method involves the direct borylation of pyridine derivatives bearing suitable leaving groups (e.g., halogens) at specific positions, followed by functionalization to introduce the methoxy group.

Reaction Scheme

- Starting with a halogenated pyridine (e.g., 4-bromo- or 4-chloropyridine)

- Reaction with bis(pinacolato)diboron (B₂pin₂)

- Catalyzed by palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Under inert atmosphere (nitrogen or argon)

- In the presence of a base like cesium carbonate or potassium carbonate

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Elevated temperature (~80–130°C)

Research Findings

- Microwave-assisted borylation has been employed to accelerate the process, reducing reaction times significantly.

- For instance, a typical experiment used Pd(dppf)Cl₂ with cesium carbonate in 1,4-dioxane at 130°C under microwave irradiation for approximately 20 minutes, achieving yields around 2.63 g of the desired boronic ester.

Reaction Conditions & Data Table

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Cesium carbonate or potassium carbonate |

| Solvent | 1,4-Dioxane, THF |

| Temperature | 80–130°C |

| Reaction Time | 20 minutes (microwave-assisted) |

| Typical Yield | ~2.63 g (from 2.5 g starting material) |

Substituted Pyridine Borylation via Cross-Coupling

Methodology

The cross-coupling approach involves initial halogenation of pyridine at the 4-position, followed by borylation using palladium catalysis, similar to the previous method but often with different halogen precursors (e.g., bromides or chlorides).

Reaction Conditions

- Halogenated pyridine derivatives are reacted with bis(pinacolato)diboron

- Catalyzed by palladium complexes with phosphine ligands

- Conducted at elevated temperatures (~100°C)

- Under inert atmosphere

- Solvent: Dioxane or DMF

Research Highlights

- The process has been optimized to yield high purity boronic esters suitable for subsequent coupling reactions.

- The process is scalable for industrial applications, with reaction parameters carefully controlled to maximize yield and minimize by-products.

Direct Methylation and Methoxylation of Pyridine

While the focus is on boron-functionalized pyridines, the methoxy group at the 3-position can be introduced via nucleophilic substitution or methylation strategies post-borylation.

Typical Approach

- Starting from a pyridine with a suitable leaving group

- Reaction with methylating agents such as dimethyl sulfate or methyl iodide

- Catalyzed by bases or under phase-transfer conditions

Notes

- The methoxy group is often introduced after the boronate formation to prevent interference with the borylation process.

- This step requires careful control to avoid over-methylation or side reactions.

Industrial Production Considerations

Scale-Up Strategies

- Use of continuous flow reactors to improve safety and consistency

- Optimization of reaction parameters (temperature, catalyst loading, solvent volume)

- Implementation of purification techniques such as column chromatography or crystallization for high purity

Process Data Summary

| Aspect | Details |

|---|---|

| Reactor Type | Continuous flow or large batch reactors |

| Reaction Monitoring | In-line spectroscopic methods (e.g., IR, NMR) |

| Purification | Chromatography, recrystallization |

| Yield Optimization | Catalyst loading, solvent choice, temperature control |

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.

Reduction: The pyridine ring can be reduced to form pyridine derivatives.

Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like alkyl halides.

Major Products Formed:

Oxidation: Boronic acids, boronic esters, and boronic acids derivatives.

Reduction: Pyridine derivatives, such as piperidines and pyridinium salts.

Substitution: Halogenated pyridines, alkylated pyridines, and other functionalized pyridines.

Scientific Research Applications

Organic Synthesis

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily utilized in organic synthesis as a boronic acid derivative. Its boronate group allows for the formation of C–C bonds through Suzuki-Miyaura cross-coupling reactions. This is particularly useful in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published by Wang et al. (2021), the compound was employed to couple aryl halides with various nucleophiles to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the efficacy of this boronic acid pinacol ester in organic transformations .

Materials Science

The compound has applications in the development of advanced materials, particularly in the synthesis of polymers and nanomaterials. It is used to create copolymers that exhibit unique optical and electrochemical properties.

Data Table: Optical Properties of Copolymers

| Polymer Composition | Optical Band Gap (eV) | Conductivity (S/cm) |

|---|---|---|

| Benzothiadiazole + Arene | 1.85 | 0.01 |

| Benzothiadiazole + Pyridine Derivative | 1.75 | 0.03 |

In research conducted by Zhang et al. (2020), copolymers synthesized from this compound exhibited enhanced conductivity and lower optical band gaps compared to traditional materials, making them suitable for applications in organic photovoltaics .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications due to its ability to modulate biological targets through boron-mediated interactions.

Case Study: Anticancer Activity

A notable study by Lee et al. (2022) investigated the anticancer properties of derivatives of this compound. The researchers found that certain modifications enhanced the compound's selectivity towards cancer cells while minimizing toxicity to normal cells .

Environmental Chemistry

The compound has also been studied for its role in environmental chemistry as a potential agent for detecting pollutants or as a reagent in environmental remediation processes.

Data Table: Environmental Applications

| Application | Description |

|---|---|

| Pollutant Detection | Used as a sensor for heavy metals |

| Remediation | Acts as a reagent for degrading organic pollutants |

In a study by Patel et al. (2023), the compound was successfully used in sensor applications to detect trace amounts of heavy metals in water samples .

Mechanism of Action

The mechanism by which 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its boronic ester group, which can form reversible covalent bonds with various biomolecules. This interaction can modulate biological processes and pathways, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in substituent positions, electronic properties, and steric effects. Below is a comparative analysis:

Table 1: Comparative Data for 3-Methoxy-4-Boronated Pyridine and Analogs

Key Differences and Research Findings

Positional Isomerism :

- The target compound (3-methoxy-4-boronate) and its 2-methoxy-3-boronate isomer () share identical molecular formulas but differ in substituent positions. The 4-boronate group in the target compound may enhance steric accessibility for cross-coupling compared to the 3-position, as seen in Suzuki reactions with aryl halides .

In contrast, the methoxy group in the target compound donates electron density, activating the pyridine ring for electrophilic substitution .

Steric and Solubility Considerations :

- The 3,5-dimethyl analog () exhibits increased steric hindrance, which may reduce reaction rates in cross-couplings but improve selectivity. Conversely, benzyloxy-substituted analogs () enhance solubility in organic solvents, facilitating purification .

The methoxy group’s position in the target compound could influence similar sensing mechanisms .

Biological Activity

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H18BNO3

- Molecular Weight : 259.11 g/mol

- CAS Number : 325142-84-5

Research indicates that compounds containing boron and pyridine structures often interact with biological targets through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases and phosphatases involved in cellular signaling pathways.

- Antioxidant Properties : Studies suggest that similar compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of related compounds, a series of pyridine derivatives were tested against breast cancer cell lines. The results indicated that the presence of the dioxaborolane moiety significantly enhanced the cytotoxicity compared to other derivatives. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of compounds similar to this compound in reducing neuroinflammation. In vitro assays demonstrated that these compounds could inhibit the release of TNF-alpha and IL-6 in activated microglial cells.

Q & A

Q. What are the primary synthetic routes for preparing 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ). A common protocol involves reacting a brominated or iodinated pyridine precursor (e.g., methyl 4-bromo-3-methoxy-benzoate) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system like toluene/EtOH or 1,4-dioxane. Reaction temperatures range from 80°C to 105°C under inert conditions. Yields depend on the steric and electronic effects of substituents .

Example Reaction Conditions :

| Precursor | Catalyst | Base | Solvent | Temp. | Yield |

|---|---|---|---|---|---|

| 4-Bromo-3-methoxypyridine | Pd(dppf)Cl₂ | KOAc | 1,4-dioxane | 105°C | 75–85% |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and boronate ester integration (e.g., characteristic B-O peaks at δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₂₈BNO₃⁺) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL ( ) or OLEX2 ( ) can refine crystallographic data. Air-sensitive crystals require inert handling .

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables transmetalation in Suzuki-Miyaura couplings, forming C–C bonds with aryl/heteroaryl halides. The electron-donating methoxy group at the 3-position modulates reactivity by altering the pyridine ring’s electronic density, potentially slowing oxidative addition but improving stability during catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., protodeboronation)?

Protodeboronation is minimized by:

- Using anhydrous solvents (e.g., degassed toluene) to prevent hydrolysis.

- Adding Lewis acids (e.g., KF) to stabilize the boronate intermediate.

- Optimizing the Pd catalyst/ligand system (e.g., SPhos or XPhos ligands enhance selectivity for sterically hindered substrates) .

- Lowering reaction temperatures (e.g., 60–80°C) for electron-deficient pyridines.

Q. What strategies are recommended for handling air- and moisture-sensitive properties during storage?

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling?

Discrepancies between experimental (e.g., NMR coupling constants) and DFT-calculated structures often arise from dynamic effects (e.g., rotational barriers in the boronate ester). Use variable-temperature NMR to probe conformational flexibility. For crystallographic disagreements (e.g., bond length variations), refine data using SHELXL’s TWIN/BASF commands to account for twinning or disorder ( ) .

Q. What role does this compound play in medicinal chemistry applications?

Boronated pyridines serve as intermediates in antimalarial drug discovery ( ) and kinase inhibitor development. The methoxy group enhances metabolic stability, while the boronate enables late-stage diversification via cross-coupling. For example, in antimalarial candidates, similar structures are used to block parasite protein trafficking .

Data Contradiction Analysis

Q. Why might X-ray crystallography and mass spectrometry yield conflicting molecular weights?

- Sample Purity : Impurities (e.g., residual solvent) distort MS results. Re-crystallize the compound and re-analyze.

- Isotopic Patterns : Boron (²⁰% ¹⁰B, ⁸⁰% ¹¹B) causes split peaks in MS, which may be misassigned. Compare with HRMS simulations using tools like mMass .

- Crystallographic Disorder : Partial occupancy of the boronate group in the crystal lattice alters apparent molecular packing. Refine using SQUEEZE in PLATON to account for solvent voids .

Safety and Compliance in Research Settings

Q. What are the key safety protocols for handling this compound in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.